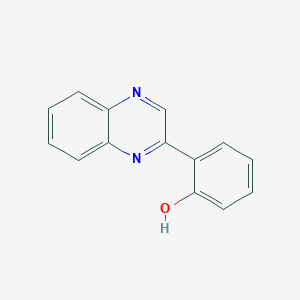

2-(2-Quinoxalinyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

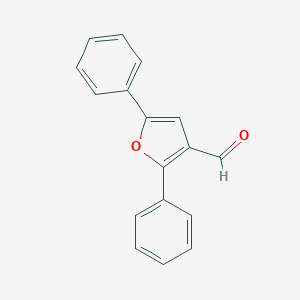

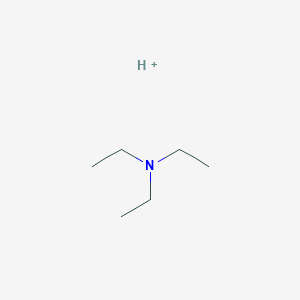

2-(2-Quinoxalinyl)phenol is a chemical compound with the molecular formula C15H11NO . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of quinoxalines, including 2-(2-Quinoxalinyl)phenol, has been intensively studied. A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature . The first reports were published more than a century ago, but even today chemists endeavor to create new and improved routes to these versatile compounds .Molecular Structure Analysis

The molecular structure of 2-(2-Quinoxalinyl)phenol is characterized by an average mass of 221.254 Da and a monoisotopic mass of 221.084061 Da . The structure of quinoxalines has been extensively studied, with a prime focus on green chemistry and cost-effective methods .Chemical Reactions Analysis

Phenols, which include 2-(2-Quinoxalinyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenolic compounds have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .Mécanisme D'action

Safety and Hazards

Orientations Futures

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Propriétés

IUPAC Name |

2-quinoxalin-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-8-4-1-5-10(14)13-9-15-11-6-2-3-7-12(11)16-13/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVXWAQUTVWUIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702734 |

Source

|

| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17392-20-0 |

Source

|

| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)

![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)